Product packaging for 1-Azabicyclo[3.3.1]nonan-3-amine(Cat. No.:CAS No. 1824549-68-9)

1-Azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B3247937
CAS No.: 1824549-68-9
M. Wt: 140.23 g/mol
InChI Key: NCTCPDDJWQBCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[3.3.1]nonan-3-amine is a bicyclic organic compound featuring an amine functional group at the 3-position of its azabicyclic scaffold. This structure serves as a critical pharmacophore and synthetic intermediate in medicinal chemistry. Its primary research value lies in the development of novel muscarinic receptor antagonists . Studies on closely related C(8)-substituted 1-azabicyclo[3.3.1]nonane derivatives have demonstrated their efficient binding to human M1-M5 muscarinic receptors and function as antagonists . One such analogue has been identified as a lead compound with high affinity and some receptor selectivity, showing Ki values approximately 10-50 times lower than the reference compound carbachol . The azabicyclo[3.3.1]nonane core is synthetically versatile; research routes often begin with substituted pyridines, proceeding through catalytic reduction and cyclization steps to construct the complex bicycle . This makes this compound a valuable building block for pharmaceutical development and pharmacological research. This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B3247937 1-Azabicyclo[3.3.1]nonan-3-amine CAS No. 1824549-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[3.3.1]nonan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-8-4-7-2-1-3-10(5-7)6-8/h7-8H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTCPDDJWQBCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CN(C1)C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Azabicyclo 3.3.1 Nonan 3 Amine and Its Derivatives

Total Synthesis Approaches to the 1-Azabicyclo[3.3.1]nonane Skeleton

The construction of the 1-azabicyclo[3.3.1]nonane skeleton can be achieved through several strategic approaches, including intramolecular cyclizations, multi-component reactions, and ring-expansion or contraction methodologies. rsc.org These methods provide access to a variety of substituted azabicyclic cores, which can be further elaborated to target specific derivatives.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful tool for the formation of the bicyclic framework. These reactions often involve the formation of a carbon-nitrogen or carbon-carbon bond to close the second ring of the structure.

One notable approach involves an intramolecular aza-Prins cyclization of aza-Achmatowicz rearrangement products. nih.gov This method, utilizing bismuth tribromide (BiBr₃) as a dual-purpose Lewis acid and bromide source, facilitates the construction of highly functionalized 9-azabicyclo[3.3.1]nonanes (9-ABNs). nih.gov The versatility of this strategy is demonstrated by its application to a range of substrates, including those with 1,1-disubstituted alkenes, 1,2-disubstituted alkenes, alkynes, and allenes, leading to good to excellent yields. nih.gov This methodology has proven valuable in the total synthesis of several indole (B1671886) alkaloids. nih.gov

Another strategy employs a radical-based approach to construct an indole-fused azabicyclo[3.3.1]nonane framework. rsc.org While initial attempts with a Cp₂TiCl-mediated radical cyclization were unsuccessful, a SmI₂-mediated radical cyclization protocol effectively enabled the desired ring closure. rsc.org This modular approach holds promise for the synthesis of various alkaloids by incorporating appropriate functionalities onto the indole-fused N-bridged ring system. rsc.org

Furthermore, intramolecular N-cyclization of an amine diol in the presence of trifluoroacetic acid has been reported to produce a hemiaminal, which can be further converted to the 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane skeleton. rsc.org Additionally, a tandem radical reaction has been employed for the highly stereoselective construction of the azabicyclo[3.3.1]nonane core in a formal synthesis of (−)-haliclonin A. acs.org

Starting Material Key Reaction Product Reference
Aza-Achmatowicz rearrangement productsIntramolecular aza-Prins cyclizationHighly functionalized 9-azabicyclo[3.3.1]nonanes nih.gov
Indole-tethered precursorSmI₂-mediated radical cyclizationIndole-fused azabicyclo[3.3.1]nonane rsc.org
Amine diolIntramolecular N-cyclization3,7-Dioxa-9-aza-bicyclo[3.3.1]nonane rsc.org
Unsaturated precursorTandem radical reactionAzabicyclo[3.3.1]nonane core acs.org

Multi-component Reaction Pathways (e.g., Mannich-type Reactions)

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 1-azabicyclo[3.3.1]nonanes. acs.orgnih.govacs.org The Mannich reaction, in particular, is a cornerstone for the construction of the 3-azabicyclo[3.3.1]nonan-9-one skeleton. semanticscholar.orgtandfonline.com

A classic example involves the condensation of a 4-piperidone (B1582916) derivative, an aldehyde (often formaldehyde), and a primary amine. semanticscholar.orgtandfonline.com For instance, 1-(3-ethoxypropyl)-4-oxopiperidine can be reacted with paraformaldehyde and various primary amines to yield 3,7-diazabicyclo[3.3.1]nonan-9-ones. semanticscholar.org Similarly, the reaction of an appropriate 4-thianone, an aldehyde, and an amine in a Mannich-type condensation leads to N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones. tandfonline.com

A notable three-component cascade reaction has been developed for the synthesis of functionalized 9-azabicyclo[3.3.1]nonane (ABCN) derivatives. acs.orgnih.govacs.org This protocol involves the reaction of 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals, which upon refluxing, produce a series of ABCNs through a complex cascade involving the formation of multiple bonds in a single step. acs.org

The double Mannich reaction using bis(aminol) ethers has also been reported as an efficient method for constructing azabicyclo[3.3.1]nonanes. thieme-connect.com This approach has been applied to the synthesis of AE ring analogues of methyl lycaconitine, demonstrating its utility in the synthesis of complex natural product frameworks. thieme-connect.com

Furthermore, a free-radical three-component olefin carbo-oximation has been utilized as a key step in the total synthesis of (±)-eucophylline, providing access to the azabicyclo[3.3.1]nonan-2-one skeleton. researchgate.netnih.govacs.org

Reactant 1 Reactant 2 Reactant 3 Product Reference
4-Piperidone derivativeAldehydePrimary amine3-Azabicyclo[3.3.1]nonan-9-one semanticscholar.orgtandfonline.com
3-FormylchromoneEnaminoneHeterocyclic ketene aminalFunctionalized 9-azabicyclo[3.3.1]nonane acs.orgnih.govacs.org
Cyclic ketoesterBis(aminol) ether-Azabicyclo[3.3.1]nonane thieme-connect.com
Olefin--Azabicyclo[3.3.1]nonan-2-one researchgate.netnih.govacs.org

Ring-Expansion and Ring-Contraction Methodologies

Ring-expansion and ring-contraction reactions provide alternative pathways to the bicyclo[3.3.1]nonane core. rsc.org These methods often involve the rearrangement of a pre-existing ring system to form the desired bicyclic structure.

One documented strategy involves the ring contraction of chiral bicyclo[3.3.1]nonanediones mediated by thallium(III) nitrate (B79036), followed by a transannular cyclization. rsc.org While the search results primarily focus on the synthesis of the bicyclo[3.3.1]nonane skeleton in general, the principles of ring expansion and contraction are applicable to the synthesis of its aza-analogs. wikipedia.org For instance, the Demyanov ring contraction and expansion involves the diazotization of aminocyclobutanes and aminocyclopropanes, leading to rearranged products. wikipedia.org Another example is the Arndt–Eistert reaction, where the Wolff rearrangement of a cyclic α-diazoketone results in a ring-contracted product. wikipedia.org Cationic rearrangements, such as pinacol-type rearrangements, can also induce ring contraction. wikipedia.org

Although specific examples directly leading to 1-azabicyclo[3.3.1]nonan-3-amine via these methods are not detailed in the provided search results, these general principles of ring manipulation represent a potential avenue for the synthesis of this class of compounds.

Stereoselective Synthesis of Enantiopure this compound and its Stereoisomers

The development of stereoselective methods for the synthesis of this compound and its derivatives is of significant interest due to the importance of stereochemistry in biological activity. These approaches aim to control the formation of specific enantiomers or diastereomers of the target molecule.

Asymmetric Catalysis in Azabicyclo[3.3.1]nonane Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of azabicyclo[3.3.1]nonane synthesis, organocatalysis has been successfully employed.

One reported method describes the first enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes (1-IMs). rsc.org This approach is based on an organocatalytic Michael addition of N-protected piperidine (B6355638) ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction. rsc.org This sequence allows for the creation of six contiguous stereocenters with high stereoselectivity (up to 98% ee, >99:1 d.r.). rsc.org

Another example involves a microwave-assisted organocatalyzed tandem desymmetrization and intramolecular aldolization for the asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes. nih.gov This process forms the six-membered nitrogen-containing ring of the morphan scaffold through an intramolecular aldol (B89426) reaction of an aza-tethered dicarbonyl compound. nih.gov

Furthermore, a catalytic asymmetric approach using metal-free relay catalysis has been developed to construct chiral aryl-fused azabicyclo[3.3.1]nonane molecules. researchgate.net

Catalyst Type Key Reaction Product Stereoselectivity Reference
OrganocatalystMichael addition/nitro-Mannich reactionHighly functionalized 1-azabicyclo[3.3.1]nonanesup to 98% ee, >99:1 d.r. rsc.org
OrganocatalystTandem desymmetrization/intramolecular aldolization2-Azabicyclo[3.3.1]nonanes- nih.gov
Metal-free relay catalystAsymmetric cycloadditionChiral aryl-fused azabicyclo[3.3.1]nonanes- researchgate.net

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective syntheses are crucial for obtaining specific stereoisomers of 1-azabicyclo[3.3.1]nonane derivatives.

A highly diastereoselective synthesis of N-tert-butanesulfinyl amino diketone derivatives has been reported, which serve as precursors for 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones. mdpi.com The key step involves a base-promoted decarboxylative-Mannich coupling of 3-oxobutanoic acid and N-tert-butanesulfinyl keto aldimines, proceeding with high diastereoselectivity (>95:5 dr). mdpi.com

In another approach, a stereocontrolled bridging Michael addition has been studied to create densely functionalized 1-azabicyclo[3.3.1]nonane frameworks. researchgate.net This strategy has led to the diastereoselective elaboration of these scaffolds in good yields using either a pyrrolidine (B122466) derivative organocatalyst or enantiopure 1-phenylethylamine. researchgate.net

The enantioselective total synthesis of (+)-eucophylline has been achieved, where the key 1-azabicyclo[3.3.1]nonane motif was elaborated from a chiral piperidinone. researchgate.net This synthesis highlights the importance of controlling stereochemistry in the construction of complex natural products.

Furthermore, a triethylamine-promoted [5+3] cycloaddition reaction has been developed for the regio- and diastereoselective synthesis of functionalized aza-bicyclo[3.3.1]alkenones. bohrium.com

Method Key Feature Stereochemical Outcome Reference
Decarboxylative-Mannich couplingUse of N-tert-butanesulfinyl keto aldiminesHigh diastereoselectivity (>95:5 dr) mdpi.com
Bridging Michael additionUse of organocatalyst or chiral amineDiastereoselective researchgate.net
Total synthesisElaboration from a chiral piperidinoneEnantioselective researchgate.net
[5+3] CycloadditionTriethylamine promotionRegio- and diastereoselective bohrium.com

Functional Group Interconversion at the C-3 Amino Moiety and Bridgehead Nitrogen

Functional group interconversion is a powerful strategy for modifying the properties of the 1-azabicyclo[3.3.1]nonane scaffold. These transformations can be selectively performed at the C-3 amino group or the bridgehead nitrogen, allowing for the synthesis of a diverse range of derivatives.

Modifications at the C-3 amino moiety often involve the conversion of the amine into other functional groups such as amides or carbamates. For instance, some mono-substituted amides have been synthesized from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine. researchgate.net The resulting amides can exhibit distinct biological activities and physicochemical properties compared to the parent amine.

At the bridgehead nitrogen, alkylation and arylation reactions are common. For example, the N-methyl group at the bridgehead nitrogen can be substituted with a benzyl (B1604629) group. researchgate.net This modification has been shown to significantly alter the receptor binding affinities of the resulting compounds. researchgate.net In one study, substitution with a benzyl group, along with other structural changes, led to a dramatic increase in affinity for both σ1 and σ2 receptors. researchgate.net

The following table summarizes key functional group interconversions:

Starting MaterialReagent/ConditionProductReference
3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amineAcid chloridesMono-substituted amides researchgate.net
N-methyl-9-azabicyclo[3.3.1]nonane derivativeBenzyl halideN-benzyl-9-azabicyclo[3.3.1]nonane derivative researchgate.net
9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl carbamate (B1207046)Transfer hydrogenation9-azabicyclo[3.3.1]nonan-3-yl carbamate (secondary amine) nih.gov
Secondary amine of the azabicycleAlkyl halideN-alkylated derivatives nih.gov
Secondary amine of the azabicycle4-(dimethylamino)benzaldehyde, NaBH3CNN-arylmethylated derivative (WC-26) nih.gov

Regioselective Modifications of the Azabicyclo[3.3.1]nonane Framework

Regioselective modifications of the azabicyclo[3.3.1]nonane framework are crucial for fine-tuning the biological activity of these compounds. The inherent reactivity of different positions on the bicyclic system allows for targeted chemical transformations.

The bicyclo[3.3.1]nonane skeleton, composed of two fused cyclohexane (B81311) rings, can exist in chair-chair, boat-chair, and boat-boat conformations. The conformational preference is influenced by the substitution pattern on both rings. Substitution at the 3- or 7-positions can force the substituted cyclohexane ring into a boat-chair conformation to reduce steric interactions.

One common regioselective modification is the introduction of substituents at specific carbon atoms of the cyclohexane rings. For example, Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds lead to the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. researchgate.net

Another approach involves the functionalization of the bridgehead position. The synthesis of new bridgehead-substituted azabicyclo[3.3.1]nonane derivatives has been explored to develop potent and selective α7 nicotinic ligands. nih.gov

The following table provides examples of regioselective modifications:

Starting MaterialReaction TypePosition of ModificationProductReference
Methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylatesMichael reactionC-6 and C-86- and 6,8-substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates researchgate.net
Azabicyclo[2.2.1]heptane and [3.3.1]nonane derivativesSubstitutionBridgeheadBridgehead substituted derivatives nih.gov

Emerging Catalytic Reactions in this compound Synthesis

Recent advances in catalysis have opened new avenues for the efficient synthesis of 1-azabicyclo[3.3.1]nonane derivatives. Catalytic methods often offer advantages in terms of yield, selectivity, and milder reaction conditions compared to traditional stoichiometric approaches.

One notable development is the use of ruthenium complexes as catalysts for the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. This method provides a cost-effective and simplified process for obtaining endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives, which are valuable intermediates for agrochemicals and pharmaceuticals. google.com The reaction proceeds with high selectivity and generates minimal waste. google.com

Microwave irradiation has also emerged as a powerful tool in the synthesis of azabicyclo[3.3.1]nonane analogs. For instance, the triethylamine-catalyzed synthesis of 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-dienes from 3-oxo-2-arylhydrazonopropanals and ammonium (B1175870) acetate (B1210297) can be significantly accelerated under microwave conditions, leading to high yields and shorter reaction times. nih.gov

The following table highlights some emerging catalytic reactions:

ReactionCatalystKey FeaturesProductReference
Reduction of 9-azabicyclo[3.3.1]nonan-3-oneRuthenium complexHigh selectivity for endo isomer, low cost, simplified processendo-9-Azabicyclo[3.3.1]nonan-3-ol google.com
Dimerization of 3-oxo-2-arylhydrazonopropanalsTriethylamineMicrowave-assisted, high yields, rapid2,3,6,7,9-Pentaazabicyclo[3.3.1]nona-3,7-dienes nih.gov

Derivatization and Structural Diversity of 1 Azabicyclo 3.3.1 Nonan 3 Amine Analogs

N-Alkylation and N-Acylation Strategies at the Bridgehead Nitrogen

Modification at the bridgehead nitrogen of the 1-azabicyclo[3.3.1]nonane system is a common strategy to introduce structural diversity. N-alkylation and N-acylation reactions are standard methods to achieve this.

N-Alkylation: The bridgehead nitrogen can be alkylated using various alkylating agents. For instance, the synthesis of 9-methyl-9-azabicyclo[3.3.1]nonane involves the alkylation at the nitrogen center with methylating agents. A more general approach involves the reaction of the parent amine with alkyl halides or other electrophiles. For example, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can be synthesized, which serves as a precursor for further modifications. google.com The benzyl (B1604629) group can later be removed via hydrogenation, allowing for the introduction of other substituents or for the synthesis of the free amine. google.com

N-Acylation: Acyl groups can be introduced at the bridgehead nitrogen to form amides. This is typically achieved by reacting the amine with acyl chlorides or anhydrides. The term C2-5 acyl represents an acyl group derived from a carboxylic acid having 2-5 carbon atoms. google.comgoogleapis.com These acylation reactions can be used to introduce a variety of functional groups and to modulate the electronic properties and steric bulk at the nitrogen atom.

The table below summarizes examples of N-substituted 1-azabicyclo[3.3.1]nonane derivatives.

PrecursorReagentProductReference
9-azabicyclo[3.3.1]nonan-3-olBenzyl bromide9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol google.com
endo-9-azabicyclo[3.3.1]nonan-3-olDi-tert-butyl dicarbonateendo-3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester google.com
9-azabicyclo[3.3.1]nonan-3-oneBenzyl bromide, K2CO39-benzyl-9-azabicyclo[3.3.1]nonan-3-one google.com

Amide and Urea Formation at the C-3 Amino Group

The primary amino group at the C-3 position of 1-azabicyclo[3.3.1]nonan-3-amine is a key handle for derivatization, allowing for the formation of amides and ureas, which are prevalent in bioactive molecules.

Amide Formation: Amides are readily synthesized by reacting the C-3 amino group with acylating agents such as acyl chlorides or carboxylic acids activated with coupling reagents. For example, N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-4-methylbenzamide was synthesized with an 81% yield by reacting 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine with 4-methylbenzoyl chloride in the presence of triethylamine. Another study reported the synthesis of mono-substituted amides derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine. researchgate.net

Urea Formation: Ureas, which are compounds with a carbonyl group attached to two amine residues, can be formed by reacting the C-3 amino group with isocyanates or by using phosgene (B1210022) equivalents. wikipedia.org These derivatives can act as hydrogen bond donors and acceptors, influencing the binding of the molecule to its biological target.

The following table provides examples of amide derivatives synthesized from the C-3 amino group.

Amine PrecursorAcylating AgentProductReference
9-methyl-9-azabicyclo[3.3.1]nonan-3-amine4-Methylbenzoyl chlorideN-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-4-methylbenzamide
3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine3,5-Dichlorobenzoyl chloride3-methyl-2,4-diphenyl-9α-(3,5-dichlorobenzamido)-3-azabicyclo[3.3.1]nonane researchgate.net

Substitutions on the Carbocyclic Rings of the 1-Azabicyclo[3.3.1]nonane System

Introducing substituents onto the carbocyclic rings of the 1-azabicyclo[3.3.1]nonane core can significantly alter the molecule's conformation and properties. rsc.org Syntheses often start from substituted precursors like 2,5-disubstituted pyridines or functionalized cyclohexanones. rsc.orgnih.gov

One approach involves the catalytic reduction of a 2,5-disubstituted pyridine (B92270) to a piperidine (B6355638), followed by treatment with ethyl acrylate (B77674) and a Dieckmann cyclization to form C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones. nih.gov Another method utilizes a Mannich condensation of cyclohexanones, benzaldehydes, and ammonium (B1175870) acetate (B1210297) to create 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. researchgate.net These methods allow for the introduction of a wide range of substituents, including aryl and alkyl groups, onto the carbocyclic framework. For instance, {1-Azabicyclo[3.3.1]nonan-5-yl}methanol can be synthesized from bicyclic precursors and can undergo further reactions like oxidation and substitution. evitachem.com

Design and Synthesis of Rigidified and Conformationally Constrained this compound Analogs

The conformational rigidity of the 1-azabicyclo[3.3.1]nonane scaffold is a key feature that can be further enhanced through strategic design. The bicyclic system restricts the conformational freedom of the molecule, which can lead to increased binding affinity and selectivity for biological targets. oregonstate.edu

The synthesis of these rigid analogs often involves multi-step sequences starting from precursors that establish the desired stereochemistry early on. For example, the synthesis of 9-azabicyclo[3.3.1]nonane-1-carboxylic acid, a conformationally restricted pipecolic acid analog, has been reported. acs.org The introduction of additional rings or bulky substituents can further constrain the conformation. The study of distorted amides within bridged systems, such as 1-azabicyclo[3.3.1]nonan-2-one, provides insight into the effects of geometric constraints on chemical properties. nih.govnih.gov The synthesis of such compounds can be challenging, often requiring specific promoters like Bu2SnO for lactamization. nih.gov

Introduction of Bioisosteric Replacements within this compound Derivatives

Bioisosteric replacement is a powerful strategy in drug design to optimize the properties of a lead compound. drughunter.com This involves substituting a functional group with another that has similar physical and chemical properties. drughunter.comnih.gov In the context of this compound, bioisosteric replacements can be applied to the amino group, the carbocyclic rings, or the bridgehead nitrogen.

For example, the amino group could potentially be replaced with other functionalities that mimic its hydrogen bonding capabilities while offering improved metabolic stability or pharmacokinetic profiles. drughunter.com While specific examples for this compound are not abundant in the provided search results, the general principles of bioisosterism are highly relevant. drughunter.comnih.govenamine.net One related example is the synthesis of 2-thia-4-azabicyclo[3.3.1]non-3-en-3-amine as a lipophilic analog of a known nitric oxide synthase inhibitor. researchgate.net This demonstrates the replacement of a carbon atom with a sulfur atom to alter the compound's properties. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Azabicyclo 3.3.1 Nonan 3 Amine Derivatives

Influence of Stereochemistry on Biological Activity Profiles

The stereochemistry of the 3-amino group on the 1-azabicyclo[3.3.1]nonane ring system is a critical determinant of pharmacological activity. The bicyclic structure can exist in different stereoisomeric forms, primarily the endo and exo isomers, which significantly impacts how the molecule interacts with its biological target. evitachem.com

For instance, in the development of the antiemetic drug granisetron (B54018), a potent 5-HT₃ receptor antagonist, the endo isomer of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is a key intermediate. researchgate.net This stereochemical preference highlights the specific spatial arrangement required for optimal binding to the 5-HT₃ receptor. The rigid nature of the bicyclic system locks the substituents in defined orientations, and even subtle changes in stereochemistry can lead to a dramatic loss of biological activity.

The orientation of substituents at other positions, such as at C(8), also influences receptor binding. Structural studies using 13C NMR have been instrumental in assigning the orientation of these substituents, further emphasizing the importance of stereochemical control in the design of potent and selective ligands. acs.orgnih.gov

Effects of Substituent Position and Electronic Properties on Receptor Affinity and Selectivity

The affinity and selectivity of 1-azabicyclo[3.3.1]nonan-3-amine derivatives for their target receptors can be finely tuned by altering the position and electronic nature of substituents on the bicyclic core and its appended functionalities.

Studies on derivatives targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) have demonstrated the importance of these factors. For example, the AT-1001 and AT-1012 compounds, which are N-phenyl substituted derivatives of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, exhibit high affinity and selectivity for the α3β4 nAChR subtype. nih.gov The nature of the substituent on the phenyl ring (bromo in AT-1001 and iodo in AT-1012) influences the binding potency. nih.gov These compounds act as low-efficacy partial agonists or functional antagonists at the α3β4 nAChR. nih.gov

Similarly, in the context of 5-HT₃ receptor antagonists, the introduction of a hydrophobic benzoyl group through acylation of the C3 amine in 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine leads to enhanced receptor antagonism. This suggests that hydrophobic interactions play a crucial role in the binding of these ligands to the 5-HT₃ receptor.

Furthermore, research on 3-azabicyclo[3.3.1]nonanone derivatives has shown that the presence of electron-withdrawing groups at the ortho and para positions of aryl rings attached to the scaffold can enhance antibacterial and antifungal activities. chemijournal.com This indicates that electronic properties of the substituents can significantly modulate the biological activity profile.

The following table summarizes the effects of different substituents on receptor affinity for various targets:

Compound/DerivativeTarget Receptor(s)Substituent Effects on Affinity
AT-1001 (N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine)α3β4 nAChRHigh affinity and selectivity. nih.gov
AT-1012 (N-(2-iodophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine)α3β4 nAChRHigh affinity and selectivity. nih.gov
4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide5-HT₃ ReceptorEnhanced antagonism due to the hydrophobic benzoyl group.
WC-26 & WC-59 (N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs)σ₂ ReceptorsHigh affinity and selectivity. nih.gov
exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-eneMuscarinic ReceptorsHigh affinity antagonist at M₁-M₅ receptors. acs.orgnih.gov

Conformational Preferences and their Impact on Ligand-Target Interactions

The 1-azabicyclo[3.3.1]nonane core can adopt several conformations, with the chair-chair and chair-boat forms being the most common. researchgate.net The preferred conformation is influenced by the substitution pattern on the bicyclic system and plays a pivotal role in determining the spatial orientation of the pharmacophoric groups, thereby affecting ligand-target interactions.

Crystallographic and NMR studies have been employed to elucidate the conformational preferences of these derivatives. researchgate.nettandfonline.com For instance, crystallographic analysis of some substituted bicyclo[3.3.1]nonane derivatives has revealed a chair-boat conformation for the bicyclic core. In solution, NMR data for certain 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine derivatives suggest a flattened chair-chair conformation. researchgate.net

Pharmacophore Elucidation for this compound-based Ligands

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this compound derivatives, the rigid bicyclic core serves as a scaffold to position these key features in a defined spatial orientation.

For ligands targeting the 5-HT₃ receptor, a three-component pharmacophore has been proposed. acs.org This typically includes a basic nitrogen atom (from the azabicyclic system), an aromatic ring, and a carbonyl group or a bioisosteric equivalent. amazonaws.com The 1-azabicyclo[3.3.1]nonane framework provides the basic nitrogen and a rigid structure to appropriately orient the other pharmacophoric elements.

In the case of α3β4 nAChR ligands like AT-1001, the pharmacophore consists of the basic nitrogen of the azabicycle and the substituted phenyl ring, which engage in specific interactions with the receptor binding site. nih.gov The distance and relative orientation between these two features, dictated by the rigid bicyclic scaffold, are critical for high-affinity binding.

For muscarinic receptor antagonists, compounds like exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene have been found to contain two distinct pharmacophores that contribute to their high affinity. acs.orgnih.gov The elucidation of these pharmacophores is essential for the rational design of new, more potent, and selective ligands.

Exploration of Structure-Permeation and Structure-Metabolism Relationships in Pre-clinical Contexts

Understanding the relationship between the chemical structure of a drug candidate and its absorption, distribution, metabolism, and excretion (ADME) properties is crucial in preclinical development. For this compound derivatives, modifications to the structure can significantly impact these properties.

The lipophilicity of the molecule, which can be modulated by adding or removing certain functional groups, is a key factor influencing membrane permeability. For example, the presence of a methyl group at the 9-position of the bicyclic system may affect pharmacokinetic properties such as lipophilicity and the ability to cross cell membranes. cymitquimica.com

The metabolic stability of these compounds is also a critical consideration. The bicyclic nitrogen and the primary amine functionality are potential sites for metabolic transformations, such as oxidation and reduction. Introducing substituents can alter the metabolic profile of the molecule, potentially leading to the formation of active or inactive metabolites. For instance, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized to explore their potential as PET imaging agents, where metabolic stability and brain penetration are key requirements. nih.gov The structure-metabolism relationship is a key area of investigation to optimize the in vivo performance of these compounds.

Pharmacological Characterization at the Molecular and Cellular Level Pre Clinical Focus

Receptor Binding Affinity and Selectivity Profiling

The rigid structure of the 1-azabicyclo[3.3.1]nonane scaffold is a key feature in the design of ligands that target various receptors. Its derivatives have shown significant binding affinities for a range of receptor families, including acetylcholine (B1216132), monoamine, and sigma receptors.

Muscarinic Acetylcholine Receptors (mAChRs)

Derivatives of 1-azabicyclo[3.3.1]nonane have been synthesized and evaluated for their binding affinity to central muscarinic cholinergic receptors, which are implicated in cognitive functions. pharm.or.jp Some aniline (B41778) derivatives incorporating a 1-azabicyclo[3.3.1]nonane ring have demonstrated high affinity for these receptors. pharm.or.jp

Specifically, C(8) substituted 1-azabicyclo[3.3.1]non-3-enes have been found to bind efficiently to all five human muscarinic receptor subtypes (M1-M5). nih.govacs.org One particular derivative, exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene, displayed the highest affinity, with Ki values significantly lower than those of the standard agonists carbachol (B1668302) and arecoline. nih.govacs.org This compound exhibited some receptor selectivity, highlighting the potential for developing subtype-selective muscarinic ligands from this scaffold. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs)

The 1-azabicyclo[3.3.1]nonane framework has been instrumental in developing potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). Notably, derivatives of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine have been identified as potent antagonists of the α3β4 nAChR subtype. nih.gov

One such derivative, AT-1001 (N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine), demonstrates high affinity and selectivity for the α3β4 nAChR, with a Ki value of 2.4 nM for this subtype, compared to 476 nM for α4β2 and 221 nM for α7 nAChRs. nih.gov This represents nearly 100-fold selectivity over the α4β2 and α7 subtypes. nih.gov Another related compound, AT-1012 (N-(2-iodophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine), also shows high affinity for α3β4 nAChRs. unimi.itnih.gov The introduction of a bromophenyl or iodophenyl group significantly enhances the binding affinity and selectivity compared to the unsubstituted parent compound.

Table 1: Binding Affinities of 1-Azabicyclo[3.3.1]nonan-3-amine Derivatives at nAChRs

Compound α3β4 Ki (nM) α4β2 Ki (nM) α7 Ki (nM) Selectivity (α3β4 vs α4β2) Selectivity (α3β4 vs α7)
AT-1001 2.4 476 221 ~198x ~92x

Data sourced from a study on AT-1001. nih.gov

Monoamine Receptors (Dopamine, Serotonin (B10506), Norepinephrine)

Derivatives of the related 1,4-diazabicyclo[3.3.1]nonane scaffold have been investigated for their affinity at monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). acs.org A potent lead compound from this series, (−)-S,S-10c, exhibited high affinity and selectivity for DAT with an IC50 of 22.5 nM. acs.org

While direct data for this compound at these specific monoamine receptors is limited in the provided context, some derivatives have been noted for their potential as monoamine reuptake inhibitors. Additionally, certain N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs showed low affinity for 5-HT3 and 5-HT4 receptors. researchgate.netresearchgate.net Granisetron (B54018), an antiemetic drug, is an antagonist of the 5-HT3 receptor and contains the 9-methyl-9-azabicyclo[3.3.1]nonane core. researchgate.net Novel granisetron derivatives have been synthesized and show low nanomolar binding affinity for the human 5-HT3A receptor. researchgate.netnih.gov

Sigma Receptors (σ1, σ2)

The 1-azabicyclo[3.3.1]nonane scaffold has proven to be a valuable template for developing high-affinity and selective ligands for sigma receptors, particularly the σ2 subtype. nih.gov A series of N-substituted-9-azabicyclo[3.3.1]nonan-3α-yl)carbamate analogs have been synthesized and evaluated for their binding to σ1 and σ2 receptors. researchgate.netresearchgate.net

Within this series, compounds such as WC-26 and WC-59 have emerged as highly potent and selective σ2 receptor ligands. nih.gov WC-59, in particular, displays a Ki of 0.82 nM for the σ2 receptor and a selectivity ratio (Ki of σ1/σ2) of 2,087. nih.gov Another compound, N-(9-benzyl-9-aza-bicyclo[3.3.1]nonan-3α-yl)N′-(2-methoxy-5-methylphenyl)carbamate, also shows high affinity for the σ2 receptor with moderate selectivity over the σ1 receptor. researchgate.netresearchgate.net The development of these ligands was spurred by the discovery that BIMU-1, a serotonin receptor ligand, also possessed moderate affinity for σ2 receptors, leading to the replacement of its bicyclo-octane core with the 9-azabicyclo[3.3.1]nonane (granatane) structure. mdpi.com

Table 2: Binding Affinities of this compound Derivatives at Sigma Receptors

Compound σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ1/σ2)
WC-26 1436 2.58 557
WC-59 1711 0.82 2087

Data for WC-26 and WC-59 from competitive inhibition experiments. nih.gov

Other G Protein-Coupled Receptors (GPCRs) and Ion Channels

The versatility of the 1-azabicyclo[3.3.1]nonane scaffold extends to other GPCRs and ion channels. For instance, some derivatives have been designed and synthesized as antagonists for the human serotonin (5-HT3A) receptor, which is a ligand-gated ion channel. researchgate.net The rigid conformation of the azabicyclic ring system is a critical determinant of binding affinity and selectivity at these targets.

In Vitro Functional Assays: Agonism, Antagonism, and Allosteric Modulation by this compound Derivatives

Functional assays have been employed to characterize the pharmacological activity of this compound derivatives beyond simple receptor binding. These studies determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a given receptor.

For muscarinic receptors, pharmacological investigations have confirmed that 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes function as antagonists at the human M1-M5 receptors. nih.govacs.org

In the context of nicotinic acetylcholine receptors, AT-1001 has been characterized as a functional antagonist at the α3β4 nAChR. nih.gov While it competes for the same binding site as the agonist epibatidine, it does not elicit a functional response, thereby blocking the receptor's activity. researchgate.net

Regarding sigma receptors, while extensive binding data is available, detailed functional characterization (agonism vs. antagonism) of many this compound derivatives is an ongoing area of research. However, the development of these ligands is often aimed at producing antagonists for potential therapeutic applications.

Derivatives of granisetron, which feature the 9-methyl-9-azabicyclo[3.3.1]nonane core, are well-established antagonists of the 5-HT3 receptor. researchgate.net Functional studies on novel granisetron derivatives confirm their antagonist activity at the human 5-HT3A receptor. researchgate.netnih.gov

Table 3: Functional Activity of Selected this compound Derivatives

Derivative Class Receptor Target Functional Activity
3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes Muscarinic (M1-M5) Antagonist
AT-1001 α3β4 nAChR Antagonist
Granisetron Derivatives 5-HT3A Antagonist

Mechanistic Studies of Ligand-Receptor Interactions

The 1-azabicyclo[3.Tollens' reagent, a solution of silver nitrate (B79036) and ammonia (B1221849), is a classic qualitative test for aldehydes. It works by oxidizing the aldehyde to a carboxylic acid while the silver ions in the reagent are reduced to metallic silver, which forms a characteristic silver mirror on the inside of the test tube. While Tollens' reagent is highly effective for this purpose, it is not without its drawbacks.

One of the primary concerns with Tollens' reagent is its instability. The reagent must be freshly prepared before use because it can decompose over time, forming explosive silver nitride. This poses a significant safety hazard in the laboratory. Additionally, the preparation of the reagent itself can be somewhat tedious, requiring careful addition of ammonia to a silver nitrate solution until the initial precipitate of silver oxide just redissolves.

Another limitation is the potential for false positives. While Tollens' reagent is generally selective for aldehydes, it can also give a positive result with certain other functional groups, such as α-hydroxy ketones. This can lead to ambiguity in the identification of an unknown compound. Furthermore, the reaction conditions, such as temperature and pH, can influence the outcome of the test, requiring careful control for reliable results.

Finally, the disposal of the reagent after use requires attention. The silver-containing waste must be handled and disposed of properly to prevent environmental contamination. While the amount of silver used in a typical test is small, in a setting where many such tests are performed, the cumulative effect can be significant.

Despite these limitations, Tollens' test remains a valuable tool in qualitative organic analysis due to its high sensitivity and the visually striking result. However, chemists must be aware of its potential pitfalls and take appropriate precautions to ensure safety and accuracy.

Enzymatic Inhibition Studies of this compound-based Compounds

The rigid bicyclic framework of 1-azabicyclo[3.3.1]nonane serves as a valuable scaffold for designing enzyme inhibitors, with a primary focus on acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. nih.gov The hydrolysis of the neurotransmitter acetylcholine is terminated by AChE, and inhibition of this enzyme is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.gov

Derivatives of this compound have been synthesized and evaluated for their AChE inhibitory activity. nih.gov These studies aim to understand the structure-activity relationships (SAR) and optimize the inhibitory potency and selectivity. For instance, the introduction of various substituents on the amine and the bicyclic core can significantly influence the compound's interaction with the active site of the enzyme.

In addition to AChE, the 1-azabicyclo[3.3.1]nonane scaffold has been explored for the development of inhibitors for other enzymes, such as nitric oxide synthase (NOS). researchgate.net For example, a derivative, 2-Thia-4-azabicyclo[3.3.1]non-3-en-3-amine, was synthesized as a lipophilic analogue of a known NOS inhibitor and demonstrated potent inhibition of inducible NOS (iNOS) in vitro. researchgate.net This highlights the versatility of the bicyclic scaffold in targeting different enzyme systems.

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Table 2: Enzymatic Inhibition by this compound Derivatives

Compound Target Enzyme Inhibition (IC50) Reference
Polysubstituted pyrrole (B145914) derivative 4ad Acetylcholinesterase (AChE) 2.95 ± 1.31 µM nih.gov
2-Thia-4-azabicyclo[3.3.1]non-3-en-3-amine Inducible Nitric Oxide Synthase (iNOS) Potent inhibitor (specific IC50 not provided) researchgate.net
14‐amino‐13‐(3‐nitrophenyl)‐2,3,4,13‐tetrahydro‐1H‐benzo nih.govrsc.orgchromeno[2,3‐b]quinoline‐7,12‐dione (6m) Acetylcholinesterase (AChE) 0.86 µM researchgate.net
14‐amino‐13‐(3‐nitrophenyl)‐2,3,4,13‐tetrahydro‐1H‐benzo nih.govrsc.orgchromeno[2,3‐b]quinoline‐7,12‐dione (6m) Butyrylcholinesterase (BChE) 6.03 µM researchgate.net
14‐amino‐13‐(3‐nitrophenyl)‐2,3,4,13‐tetrahydro‐1H‐benzo nih.govrsc.orgchromeno[2,3‐b]quinoline‐7,12‐dione (6m) β‐secretase 1 (BACE1) 19.60 µM researchgate.net

Computational and Theoretical Chemistry Studies of 1 Azabicyclo 3.3.1 Nonan 3 Amine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-azabicyclo[3.3.1]nonan-3-amine and its analogs. These calculations provide a detailed understanding of the molecule's geometry, orbital energies, and charge distribution. For instance, DFT methods with a suitable basis set like B3LYP/6-311G(d,p) can be used to optimize the molecular structure and predict its infrared and Raman spectra, which show good concurrence with experimental data. researchgate.net

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's stability and reactivity. tandfonline.com A smaller gap suggests higher reactivity, as it implies that less energy is required to excite an electron from the HOMO to the LUMO, facilitating intramolecular charge transfer. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis helps in understanding intramolecular rehybridization and the delocalization of electron density. researchgate.net This information, combined with the calculation of electrostatic potential (MEP) surfaces, allows for the identification of reactive sites within the molecule. researchgate.net These computational approaches are essential for predicting how the molecule will interact with biological targets and for designing derivatives with enhanced reactivity or selectivity. researchgate.netmdpi.com

Conformational Analysis and Energy Landscapes of the Bicyclic Scaffold

The 1-azabicyclo[3.3.1]nonane scaffold can adopt several conformations, with the boat-chair and twin-boat forms being the most significant. rsc.org Molecular mechanics calculations have shown that for an unsubstituted or simple substituted scaffold like 5-methyl-1-azabicyclo[3.3.1]nonan-2-one, the boat-chair conformation is generally more stable than the twin-boat conformation. rsc.org However, the introduction of certain substituents can alter this preference. For example, an endo methyl group at the 7-position can favor the twin-boat conformation. rsc.org

X-ray crystallography studies have provided experimental validation for these computational predictions. For instance, the crystal structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one confirms a boat-chair conformation. rsc.org The conformational rigidity of this bicyclic system is considered advantageous in drug design, as it can reduce the entropic penalty upon binding to a receptor. acs.org Constraining a flexible piperidine (B6355638) ring into a more rigid aza-bridged bicyclic scaffold has been shown to be beneficial for inhibitory activity in certain biological targets. acs.org

The orientation of substituents on the bicyclic frame is crucial for biological activity. Structural studies using techniques like 13C NMR spectroscopy can help determine the orientation of substituents, for instance at the C(8) position. acs.orgnih.gov This information is vital for establishing structure-activity relationships and for designing analogs with optimized receptor binding.

Molecular Docking and Virtual Screening for Target Identification and Optimization

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov This method is widely employed in the initial stages of drug discovery for hit identification and lead optimization. nih.gov For derivatives of the 1-azabicyclo[3.3.1]nonane scaffold, docking studies have been instrumental in understanding their binding modes with various biological targets. For example, analogs have been docked into the active sites of muscarinic receptors and the main protease (Mpro) of SARS-CoV-2. acs.orgnih.gov

These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. frontiersin.org For instance, docking studies of N-acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl derivatives against the SARS-CoV-2 Mpro identified potential inhibitory activity by targeting the catalytic dyad (Cys145-His41). nih.gov

Virtual screening, which involves docking large libraries of compounds into a target's binding site, is an efficient method for identifying novel and potent inhibitors. nih.govjapsonline.com By combining virtual screening with QSAR models, researchers can identify lead compounds with desirable drug-like properties. japsonline.com This approach has been successfully used to screen for potential inhibitors of various enzymes, demonstrating the utility of the 1-azabicyclo[3.3.1]nonane scaffold in designing targeted therapies. japsonline.com

Target Ligand Scaffold Key Findings from Docking/Virtual Screening Reference
Muscarinic Receptors (M1-M5)C(8) substituted 1-azabicyclo[3.3.1]non-3-enesHigh binding affinity, functioning as antagonists. acs.orgnih.gov
SARS-CoV-2 Main Protease (Mpro)N-acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl derivativesPotential inhibition of the catalytic dyad. nih.gov
TGR5 ReceptorGeneral small moleculesIdentification of hydrogen bonding and hydrophobic interactions crucial for binding. frontiersin.org
Penicillin-Binding Protein 1a (S. typhimurium)Cephalosporin analoguesIdentification of promising antibacterial candidates. unar.ac.id

Molecular Dynamics Simulations of this compound Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time, offering insights into the stability and conformational changes of the complex. nottingham.ac.uk These simulations are crucial for validating the binding poses obtained from molecular docking and for assessing the stability of the ligand within the binding pocket. acs.org

For instance, MD simulations of ligand-TGR5 receptor complexes have been used to evaluate the stability of the complex by analyzing parameters like the root-mean-square deviation (RMSD) and the radius of gyration (RoG). frontiersin.org Stable RMSD values over the simulation time indicate a stable binding of the ligand. frontiersin.org The analysis of intramolecular hydrogen bonds within the ligand and intermolecular interactions with the receptor throughout the simulation further elucidates the binding mechanism. frontiersin.org

MD simulations have supported the findings from docking studies by confirming the stability of novel compounds within the binding pocket of their target proteins, such as the 3CLpro protein of SARS-CoV-2. acs.org These simulations are essential for refining the understanding of ligand-receptor interactions and for prioritizing compounds for further experimental testing. nottingham.ac.uk

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Research Compound Prioritization

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. nih.govnih.gov In silico tools and models are widely used to predict these properties, helping to prioritize compounds for synthesis and further testing. nih.govtjnpr.org

Various computational models can predict a range of ADMET properties. For example, parameters like Lipinski's rule of five are used to assess the drug-likeness of a compound. tjnpr.org Other properties that can be predicted include aqueous solubility, blood-brain barrier penetration, CYP450 enzyme inhibition, and potential toxicity. nih.gov

For derivatives of the 1-azabicyclo[3.3.1]nonane scaffold, in silico ADMET prediction has been applied to evaluate their potential as drug candidates. nih.gov For example, studies on sulfonamide derivatives have used computational tools to predict their molecular properties, drug-likeness, and ADMET profiles. nih.gov These predictions are crucial for identifying candidates with a higher probability of success in later stages of drug development. nih.gov However, it is widely acknowledged that the accuracy of these predictions is dependent on the quality of the experimental data used to build the models. nih.gov

ADMET Property Prediction Method Significance Reference
Drug-likenessLipinski's Rule of FiveAssesses oral bioavailability. tjnpr.org
AbsorptionCaco-2 permeability modelsPredicts intestinal absorption. nih.gov
DistributionBlood-Brain Barrier (BBB) penetration modelsDetermines potential for CNS activity or side effects. nih.gov
MetabolismCYP450 inhibition predictionIdentifies potential for drug-drug interactions. nih.gov
ToxicityVarious toxicity prediction models (e.g., ProTox-II)Flags potential safety concerns early in development. tjnpr.org

Advanced Spectroscopic and Chromatographic Methods for Research Characterization

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Structural Elucidation of Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone for the characterization of 1-azabicyclo[3.3.1]nonan-3-amine derivatives. These techniques provide detailed information about the molecular structure, connectivity, and stereochemistry of these bicyclic systems.

In the structural elucidation of novel 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives, ¹H NMR spectroscopy was crucial. For instance, the ¹H-NMR spectrum of one such derivative displayed a key triplet signal at δ 4.30, which was exchangeable with D₂O, confirming the presence of an NH proton. A doublet at δ 6.76 was assigned to the symmetric bridgehead protons (H-1 and H-5), a characteristic feature of the bicyclic core. The ¹³C-NMR spectrum further supported the proposed structure with 11 distinct signals, confirming the C2-symmetric nature of the molecule. mdpi.com

Conformational analysis of 3-azabicyclo[3.3.1]nonane derivatives heavily relies on NMR data. For example, in 3,7-diazabicyclo[3.3.1]nonane derivatives, the observation of a doublet of doublets for the equatorial protons at C2,4 and C6,8 with large geminal (10.5-11 Hz) and vicinal (3.0-6.0 Hz) coupling constants in the ¹H NMR spectrum is indicative of a "chair-chair" conformation for both piperidine (B6355638) rings. semanticscholar.org Similarly, for certain 3-thia-7-azabicyclo[3.3.1]nonan-9-ones, ¹H NMR spectroscopy established a double chair conformation in deuterochloroform solution. researchgate.net

Furthermore, the stereochemistry of substituents on the bicyclic frame can be determined. For 7-alkyl substituted [3.3.1]azabicycles, the bulky alkyl groups preferentially adopt equatorial positions, allowing for the unequivocal assignment of the axial proton (7-Hₐ) signals, which resonate at characteristic downfield shifts (3.02-3.42 ppm in CDCl₃) due to steric compression. acs.org Two-dimensional NMR techniques, such as COSY and NOESY, are also instrumental. For instance, a NOESY correlation between specific protons can confirm the boat conformation of a piperidine ring and the chair conformation of a cyclohexane (B81311) ring within the azabicycle system. acs.org

The following table summarizes representative ¹H NMR chemical shifts for key protons in derivatives of the azabicyclo[3.3.1]nonane scaffold:

Compound TypeProtonChemical Shift (δ, ppm)Conformation/Observation
2,3,6,7,9-Pentaazabicyclo[3.3.1]nona-3,7-diene derivativeNH4.30 (triplet)D₂O exchangeable
2,3,6,7,9-Pentaazabicyclo[3.3.1]nona-3,7-diene derivativeH-1, H-5 (bridgehead)6.76 (doublet)Symmetric bridgehead protons
7-Alkyl substituted [3.3.1]azabicycle7-Hₐ3.02 - 3.42Steric compression

Mass Spectrometry (MS/MS) for Metabolite Identification and Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for the identification of metabolites of this compound and for the analysis of complex mixtures containing its derivatives. This technique provides fragmentation patterns that are crucial for structural elucidation.

In metabolomics, the process of identifying unknown metabolites from biological samples relies heavily on MS/MS. The initial step involves obtaining the mass-to-charge ratio (m/z) of a potential metabolite ion. This is followed by generating an MS/MS spectrum, which provides information about the fragment ions. By comparing these experimental fragmentation patterns with those of known compounds or with predicted fragmentation patterns from databases, the identity of the metabolite can be confirmed. nih.gov For complex drug metabolism studies, where multiple metabolites might be present, LC-MS/MS allows for the separation of the mixture by liquid chromatography before the components are introduced into the mass spectrometer for analysis. youtube.com

The fragmentation pathways of azabicyclic systems can be unique and informative. For example, the electrospray ionization (ESI) MS/MS spectrum of 1-azabicyclo[3.3.1]nonan-2-one shows a clean fragmentation from the protonated molecule (M+1 ion) at m/z 140 to a fragment ion at m/z 96. This fragmentation is attributed to a McLafferty rearrangement, involving the loss of vinyl alcohol. nih.gov Such characteristic fragmentation patterns are invaluable for identifying the core bicyclic structure in unknown samples or in metabolite screening.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is particularly useful in confirming the identity of newly synthesized derivatives of this compound. For instance, HRMS was used to confirm the molecular formula of novel 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives, providing strong evidence for their successful synthesis. mdpi.com

The table below illustrates a characteristic fragmentation observed in the MS/MS analysis of an azabicyclo[3.3.1]nonane derivative:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFragmentation Mechanism
140 (1-azabicyclo[3.3.1]nonan-2-one + H)⁺9644 (Vinyl alcohol)McLafferty Rearrangement

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis of Derivatives

X-ray crystallography is the definitive method for determining the absolute configuration and for the detailed conformational analysis of this compound derivatives in the solid state. researchgate.net This technique provides a three-dimensional map of the electron density in a crystal, from which the precise arrangement of atoms in the molecule can be deduced.

The conformation of the bicyclic system is a key feature that can be unambiguously determined by X-ray crystallography. For example, a single-crystal X-ray diffraction analysis of 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a boat conformation for the nitrogen-containing ring and a chair conformation for the sulfur-containing ring. tandfonline.com In another study, X-ray analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one showed a chair-boat conformer, while its reduction product, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, adopted a chair-chair conformation in the solid state. nih.govacs.org These findings highlight how subtle changes in the molecule can influence its solid-state conformation.

For chiral derivatives of this compound, X-ray crystallography is invaluable for determining the absolute configuration. nih.gov For instance, the absolute configuration of N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes was assigned through crystallographic measurements. mostwiedzy.pl Similarly, the distinction between isomers of N-[(1-tert-butyl-1H-tetrazol-5-yl)(phenyl)methyl]-2-[6,9-diphenyl-1-(piperidin-1-yl)-3-azabicyclo[3.2.2]nonan-3-yl]ethan-1-amine was made possible by a single-crystal structure analysis. mdpi.com

The following table provides examples of conformational data obtained from X-ray crystallography for various azabicyclo[3.3.1]nonane derivatives:

CompoundConformation
2,2,4,4-Tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-oneBoat (N-ring), Chair (S-ring)
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-oneChair-Boat
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorateChair-Chair

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Separation of Isomers

Chiral chromatography, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), is essential for the separation of enantiomers and the determination of the enantiomeric purity of chiral derivatives of this compound. researchgate.netgcms.cz These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. rsc.org

The enantiomeric excess (ee) of a chiral compound is a critical parameter, especially in pharmaceutical development, and chiral chromatography is the primary method for its determination. mdpi.com For instance, the enantiomeric purity of chiral 5-(3-hydroxyphenyl)morphans, which are structurally related to the azabicyclo[3.3.1]nonane framework, was determined using chiral HPLC. nih.gov The separation of enantiomers of 9-azabicyclo[3.3.1]nonane-2,6-dione derivatives was achieved through crystallization of their diastereomeric esters or by kinetic resolution using lipase, with the enantiomeric purity being monitored by chiral HPLC. researchgate.net

Chiral GC is also a valuable tool for the separation of volatile chiral compounds. researchgate.net For example, the enantiomeric ratio of 1-butyl-9-azabicyclo[3.3.1]nonan-3-one was determined by GC using a chiral column. ua.es Often, derivatization of chiral amines is performed to increase their volatility for GC analysis. researchgate.net

The choice of the chiral stationary phase is crucial for achieving successful enantioseparation. Cellulose-based CSPs, such as CHIRALCEL-ODH® and LUX-3®, have been shown to be effective for the separation of enantiomers of various chiral amines and their derivatives under normal phase elution conditions. mdpi.com

The table below summarizes the application of chiral chromatography for the analysis of azabicyclic compounds:

Analytical TechniqueCompound TypePurpose
Chiral HPLCChiral 5-(3-hydroxyphenyl)morphansDetermination of enantiomeric purity
Chiral HPLC9-Azabicyclo[3.3.1]nonane-2,6-dione derivativesMonitoring enantiomeric purity after resolution
Chiral GC1-Butyl-9-azabicyclo[3.3.1]nonan-3-oneDetermination of enantiomeric ratio

Circular Dichroism Spectroscopy for Conformational Studies of Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to study the conformation of chiral derivatives of this compound in solution. rsc.org CD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its three-dimensional structure.

The CD spectra of chiral molecules are highly sensitive to their conformation. For example, the CD spectra of N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes were used to confirm their optical activity after resolution. The observed Cotton effects in the CD spectra were correlated with the helicity of the inherently chiral nitrosamine (B1359907) chromophore. mostwiedzy.pl

CD spectroscopy can also be used in conjunction with theoretical calculations to determine the absolute configuration of chiral molecules. The absolute configuration of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione was determined by comparing the experimental CD spectrum with the simulated spectrum obtained from ab initio time-dependent density functional theory (TDDFT) calculations. researchgate.net This approach was also successfully applied to determine the absolute configuration of four bicyclo[3.3.1]nonane diones, where the results from CD spectroscopy were consistent with those from optical rotation measurements. acs.org

The sign of the Cotton effect in the CD spectrum can be correlated with specific structural features. For instance, in the case of unsaturated bicyclo[3.3.1]nonane derivatives with a styrene (B11656) chromophore, the sign of the Cotton effect corresponding to the π-π* transition was correlated with the helicity of the chromophore. researchgate.net

Pre Clinical in Vivo Pharmacological Proof of Concept Studies Mechanism Based

Receptor Occupancy Studies in Animal Models

Receptor occupancy studies are crucial for demonstrating that a drug candidate interacts with its intended target in a living organism. For derivatives of 1-azabicyclo[3.3.1]nonan-3-amine, these studies have been instrumental in validating their engagement with specific receptors in the central nervous system and peripheral tissues.

One notable example involves derivatives of 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate, which have been identified as potent and selective ligands for sigma-2 (σ2) receptors. nih.gov To assess in vivo target engagement, a radiolabeled version of a potent σ2 receptor ligand, [¹⁸F]WC-59, was developed. nih.gov Biodistribution studies in mice bearing EMT-6 breast tumors were conducted to evaluate the tracer's ability to bind to σ2 receptors in a living system. nih.gov While these studies confirmed the specific binding of [¹⁸F]WC-59 to σ2 receptors in vitro, the in vivo imaging results suggested it was not superior to existing radiotracers for PET imaging. nih.gov

Another derivative, AT-1001 (N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine), has been investigated for its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govunimi.it Binding studies using [³H]epibatidine in rat and human brain and pineal gland tissues confirmed the high affinity and selectivity of AT-1001 for α3β4 nAChRs. nih.gov These ex vivo binding assays, following in vivo administration, provide indirect evidence of receptor occupancy and have demonstrated that AT-1001 has a higher affinity for human α3β4 nAChRs compared to the rat equivalent. nih.gov

Furthermore, N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives were evaluated for their ability to displace the nonselective D2-like radioligand, ¹²⁵I-IABN (2,3-dimethoxy-5-(¹²⁵I)-iodo-N-(9-benzyl-9-azabicyclo(3.3.1)nonan-3-yl) benzamide), in transfected HEK 293 cells, providing in vitro evidence of target engagement that guides subsequent in vivo investigations. nih.gov

Behavioral Assays Linked to Specific Receptor Modulation by this compound Ligands

Behavioral assays in animal models are essential for linking receptor modulation by a compound to a potential therapeutic effect. Derivatives of this compound have been evaluated in various behavioral paradigms.

For instance, 9-Azabicyclo[3.3.1]nonan-3-one hydrochloride has been assessed in standard models for antidepressant efficacy. Improvements were observed in both the forced swim test and the tail suspension test, suggesting a potential antidepressant-like effect. These behavioral changes are linked to its activity as a monoamine reuptake inhibitor.

AT-1001, the selective α3β4 nAChR ligand, was reported to effectively reduce nicotine (B1678760) self-administration in rats. nih.gov This behavioral outcome is directly linked to its modulation of the nicotinic cholinergic system, highlighting its potential in addiction therapies. nih.gov

In the context of cognitive function, N-[2-(1-Azabicyclo[3.3.0]octan-5-yl)ethyl]-2-nitroaniline (SK-946), a compound with a related azabicyclic structure, was assessed for its ability to improve cognitive function in a passive avoidance test in scopolamine-induced dementia mice, demonstrating the potential of this class of compounds in treating cognitive deficits. pharm.or.jp

Pharmacokinetic Profiling in Research Animal Models

Understanding the pharmacokinetic profile of a compound is critical for its development as a therapeutic agent. Studies on this compound derivatives have characterized their absorption, distribution, metabolism, and excretion in various animal models.

Absorption and Distribution Characteristics

The absorption and distribution of these compounds determine their concentration at the target site. Biodistribution studies with the radiolabeled σ2 receptor ligand [¹⁸F]WC-59 in tumor-bearing mice provided insights into its distribution, although it was found to be a less suitable candidate for clinical imaging compared to other ligands. nih.gov

Metabolic Pathways and Metabolite Identification

Metabolic stability is a key parameter in drug design. The intrinsic clearance and metabolism of MG3, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline with a structure related to the azabicycloalkane framework, were evaluated in hepatocytes from mice, rats, dogs, monkeys, and humans. nih.gov The clearance of MG3 varied across species, being highest in humans and lowest in mice and dogs. nih.gov These in vitro studies provide a preliminary understanding of the metabolic pathways.

For pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, a novel class of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, metabolic stability was assessed in mouse and rat plasma and liver microsomes. nih.gov Certain structural modifications led to improved resistance to oxidative transformations in rat microsomes. nih.gov

Pre-clinical Target Validation Studies Using this compound Derivatives

Pre-clinical target validation studies aim to confirm that modulating a specific biological target with a compound leads to a desired therapeutic effect. Derivatives of this compound have been instrumental in validating several therapeutic targets.

The development of potent and selective σ2 receptor ligands, such as WC-26 and WC-59, derived from the 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate scaffold, has helped to validate the σ2 receptor as a potential target for cancer therapy. nih.gov In vitro studies demonstrated that WC-26 could significantly enhance the cytotoxic effects of the chemotherapy drug doxorubicin (B1662922) in breast tumor cell lines, indicating its potential as a chemosensitizer. nih.gov

The antiprotozoal activity of 1-azabicyclo[3.2.2]nonan-3-amine against pathogens like Plasmodium falciparum and Trypanosoma brucei rhodesiense serves as a preclinical validation of its molecular targets within these organisms. The compound is believed to interfere with their metabolic processes, leading to their inhibition or death.

Furthermore, the investigation of AT-1001 as a selective ligand for α3β4 nAChRs has contributed to validating this receptor subtype as a target for smoking cessation therapies. nih.govunimi.it

Strategic Considerations in Drug Design and Optimization Utilizing the 1 Azabicyclo 3.3.1 Nonan 3 Amine Scaffold

Enhancement of Target Selectivity and Potency

The rigid conformational framework of the 1-azabicyclo[3.3.1]nonane scaffold is a key attribute that medicinal chemists exploit to achieve high target selectivity and potency. This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity. Furthermore, the specific spatial arrangement of substituents on the bicyclic system allows for precise interactions with receptor binding pockets, discriminating between closely related receptor subtypes.

A notable example is in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). Derivatives of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine have been investigated as selective ligands for the α3β4 nAChR subtype, which is implicated in nicotine (B1678760) addiction. nih.gov For instance, the compound AT-1001, which features this scaffold, demonstrates high affinity and selectivity for human and rat α3β4 nAChRs over other subtypes like α4β2. nih.gov This selectivity is crucial for developing therapies with fewer side effects.

Similarly, analogs of 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate have been synthesized as highly potent and selective ligands for σ2 receptors, which are overexpressed in various tumor cells. nih.gov Compounds WC-59 and WC-26, derived from this scaffold, exhibit nanomolar potency for the σ2 receptor with remarkable selectivity over the σ1 subtype, highlighting the scaffold's role in directing ligand binding. nih.gov

The development of muscarinic receptor antagonists also benefits from this scaffold. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes have shown the ability to bind efficiently to human M1-M5 muscarinic receptors. acs.org The specific substitution patterns on the bicyclic ring system were found to be critical for achieving high affinity and receptor selectivity. acs.org

Binding Affinity and Selectivity of 1-Azabicyclo[3.3.1]nonan-3-amine Derivatives
CompoundTarget ReceptorBinding Affinity (Ki)Selectivity
AT-1001α3β4 nAChRHigh AffinityHighly selective over α4β2 nAChR nih.gov
WC-59σ2 Receptor0.82 nM2,087-fold selective over σ1 Receptor nih.gov
WC-26σ2 Receptor2.58 nM557-fold selective over σ1 Receptor nih.gov
Compound 3 (an exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene)Muscarinic Receptors (M1-M5)High Affinity (lower Ki than carbachol (B1668302) and arecoline)Displays receptor selectivity among muscarinic subtypes acs.org

Optimization of Blood-Brain Barrier Penetration for CNS-Active Analogs

For drugs targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is a critical pharmacokinetic property. The 1-azabicyclo[3.3.1]nonane scaffold possesses physicochemical properties that can be fine-tuned to enhance BBB penetration. Its inherent three-dimensionality and the basic nitrogen atom, which can be protonated at physiological pH, play significant roles.

The lipophilicity and hydrogen bonding capacity of a molecule are key determinants of its ability to passively diffuse across the BBB. conicet.gov.ar The rigid bicyclic structure of the 1-azabicyclo[3.3.1]nonane core allows for the controlled introduction of functional groups to modulate these properties. For instance, in the development of mTORC1/2 inhibitors for CNS disorders, derivatives incorporating a 3-oxa-8-azabicyclo[3.2.1]octane moiety, a related bicyclic system, were designed to be brain penetrable. acs.org The resulting compound, PQR620, demonstrated significant brain exposure in preclinical models. acs.org

The basicity (pKa) of the bridgehead nitrogen is another crucial factor. While a certain level of basicity is often required for target interaction, high basicity can lead to increased ionization at physiological pH, hindering BBB crossing. mdpi.com Medicinal chemists can modulate the pKa of the scaffold's nitrogen through substitution to strike a balance between target engagement and CNS penetration.

Strategies for Modulating Metabolic Stability and Pharmacokinetic Profile

Common metabolic pathways for amine-containing compounds include N-dealkylation and oxidation of carbon atoms alpha to the nitrogen. The rigid nature of the 1-azabicyclo[3.3.1]nonane framework can sterically hinder the access of metabolic enzymes to susceptible sites. Furthermore, strategic modifications can be introduced to improve metabolic stability. For example, replacing a metabolically labile group with a more robust one, or altering the electronic properties of the molecule can significantly enhance its half-life. researchgate.net

In the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, derivatives of an azabicyclo[3.2.1]octane core were optimized for metabolic stability in liver microsomes. acs.org These studies often involve incubating the compounds with liver microsomes and measuring the rate of disappearance over time to determine the intrinsic clearance. Such data is vital for predicting in vivo clearance and optimizing the pharmacokinetic properties of drug candidates. acs.org

Strategies to Enhance Metabolic Stability of Azabicyclic Scaffolds
StrategyExample/RationaleReference
Introduction of Steric HindranceThe rigid bicyclic structure can shield metabolically susceptible positions from enzymatic attack. acs.org
Modification of Ring Size/StructureChanging from a larger ring (e.g., tetrahydropyran) to a smaller, more stable ring (e.g., oxetane) can improve stability, partly by reducing lipophilicity. acs.org
Introduction of HeteroatomsReplacing a carbon with a heteroatom (e.g., creating a morpholine (B109124) from a piperidine) can increase polarity and improve stability. acs.org
Blocking Metabolic HotspotsSystematic modification of substituents on the scaffold to identify and replace metabolically labile groups. researchgate.net

Mitigation of Off-Target Interactions and Receptor Polypharmacology

A significant challenge in drug development is minimizing off-target interactions, which can lead to adverse effects. A critical off-target is the hERG potassium channel, as its blockade can cause life-threatening cardiac arrhythmias. nih.gov The well-defined and rigid structure of the 1-azabicyclo[3.3.1]nonane scaffold can be advantageous in designing ligands with high selectivity, thereby reducing the risk of hERG binding and other off-target activities.

The specific three-dimensional shape of the scaffold allows for a more precise fit into the intended target's binding site, making interactions with the generally promiscuous binding pocket of the hERG channel less likely. By carefully designing the substituents on the bicyclic core, medicinal chemists can optimize interactions with the target receptor while minimizing features commonly associated with hERG binders, such as a basic amine in proximity to a lipophilic region.

In the development of mTOR inhibitors, the compound PQR620, which contains a related bicyclic amine scaffold, was profiled against a wide panel of off-targets and showed excellent selectivity, including a lack of significant hERG binding activity. acs.org This high selectivity is attributed to the optimized structure that fits specifically into the mTOR kinase domain, reducing its affinity for other proteins.

Application of Fragment-Based and Ligand-Based Drug Design Principles

The 1-azabicyclo[3.3.1]nonane scaffold is well-suited for both fragment-based and ligand-based drug design approaches. acs.orgnih.gov In fragment-based drug design (FBDD), small, low-complexity molecules (fragments) that bind weakly to a target are identified and then grown or linked together to create more potent leads. dtu.dkexactelabs.com The rigid and three-dimensional nature of the 1-azabicyclo[3.3.1]nonane core makes it an excellent starting fragment, providing a solid anchor point from which to explore the binding pocket of a target.

In ligand-based drug design, the knowledge of existing active ligands is used to develop new molecules with improved properties. nih.gov The 1-azabicyclo[3.3.1]nonane scaffold is present in several known bioactive compounds, such as granisetron (B54018). pharmaffiliates.comresearchgate.net This information can be used to build pharmacophore models that define the key chemical features required for biological activity. New compounds can then be designed by incorporating the 1-azabicyclo[3.3.1]nonane scaffold as a key element that satisfies the pharmacophore requirements, a process that can be enhanced by computational methods like scaffold hopping.

Future Directions and Emerging Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Rational Design of 1-Azabicyclo[3.3.1]nonan-3-amine Analogs

Machine learning algorithms, a subset of AI, can be trained on large datasets of chemical structures and their corresponding biological activities. researchgate.net These trained models can then predict the properties of new, untested compounds, including analogs of this compound. nih.gov This predictive capability allows researchers to prioritize the synthesis and testing of compounds with the highest probability of success, thereby reducing the time and cost of drug development. nih.gov

Deep learning, a more advanced form of machine learning, utilizes complex neural networks to automatically extract features from raw data, such as molecular structures. mdpi.com This eliminates the need for manual feature engineering and can uncover subtle structure-activity relationships that might be missed by traditional methods. mdpi.com Generative models, a type of deep learning, can even design entirely new molecules from scratch that are optimized for specific properties, such as binding affinity to a target protein and synthetic accessibility. acs.org

Table 1: Applications of AI/ML in the Design of this compound Analogs

AI/ML TechniqueApplication in Drug DesignPotential Impact on this compound Research
Machine Learning (ML) Predicts physicochemical and biological properties, identifies hit and lead compounds. nih.govnih.govFaster screening of virtual libraries to identify analogs with desired activity and properties.
Deep Learning (DL) Automatically extracts features from molecular structures to identify complex structure-activity relationships. mdpi.comUncovering non-obvious structural modifications to the azabicyclo[3.3.1]nonane scaffold to improve efficacy and selectivity.
Generative Models Designs novel molecules with optimized properties from the ground up. acs.orgCreation of entirely new this compound derivatives with tailored therapeutic profiles.
Evolutionary Algorithms Traverses vast chemical spaces to discover molecules with desired characteristics. biospace.comEfficient exploration of billions of potential analogs to find candidates with optimal multi-target activity and ADMET profiles. biospace.com

Exploration of Novel Therapeutic Targets Modulated by this compound Derivatives

While derivatives of the azabicyclo[3.3.1]nonane scaffold have been traditionally associated with central nervous system (CNS) targets, recent research has expanded their potential to a broader range of therapeutic areas. The unique three-dimensional structure of this bicyclic amine allows for high-affinity interactions with various biological targets.

One area of investigation is in the development of agents for infectious diseases. For instance, bicyclic arylaminoazines have been discovered as potent inhibitors of HIV-1 reverse transcriptase, with some compounds showing activity in the low nanomolar range against wild-type and resistant strains of the virus. nih.gov Additionally, certain azabicyclo-nonanes linked to tetrazole or sulfonamide cores have demonstrated antiprotozoal activity. mdpi.com

In the realm of oncology, derivatives of the related 3-oxa-8-azabicyclo[3.2.1]octane have been rationally designed as highly potent and selective inhibitors of the mTOR kinase, a key regulator of cell growth and proliferation that is often dysregulated in cancer. acs.org The development of compounds that target both mTORC1 and mTORC2 complexes is expected to provide a more effective blockade of cancer cell signaling pathways. acs.org

Table 2: Novel Therapeutic Targets for this compound Derivatives

Therapeutic TargetDerivative ClassPotential Therapeutic Application
HIV-1 Reverse TranscriptaseBicyclic arylaminoazinesAntiviral (HIV/AIDS) nih.gov
Protozoan cellular targetsAzabicyclo-nonanes with tetrazole or sulfonamide coresAntiprotozoal mdpi.com
mTOR Kinase (mTORC1/mTORC2)Triazines with 3-oxa-8-azabicyclo[3.2.1]octane substituentsOncology acs.org

Development of Advanced Synthetic Methodologies for Diversifying the Azabicyclo[3.3.1]nonane Scaffold

The exploration of the full therapeutic potential of this compound and its analogs is contingent upon the development of versatile and efficient synthetic methods. The construction of the core bicyclo[3.3.1]nonane framework and the introduction of diverse functional groups are key areas of ongoing research. nih.gov

A variety of synthetic strategies have been employed to construct the azabicyclo[3.3.1]nonane skeleton, including both intramolecular and intermolecular carbon-carbon bond-forming reactions. nih.gov These methods often start from readily available cyclic precursors and utilize annulation reactions to build the second ring. nih.gov The stereochemistry of the resulting bicyclic system is a critical aspect of these syntheses, as the spatial arrangement of substituents can significantly impact pharmacological activity.

Once the core scaffold is in place, further functionalization can be achieved through a range of chemical transformations. The amine group at the C3 position of this compound, for example, serves as a convenient handle for the introduction of various substituents through reactions such as acylation, alkylation, and sulfonylation. mdpi.com The bridgehead nitrogen can also be modified, allowing for the synthesis of a wide array of derivatives with distinct physicochemical and biological properties. rsc.org

Utilization of High-Throughput Screening and Combinatorial Chemistry in this compound Discovery

High-throughput screening (HTS) and combinatorial chemistry are indispensable tools in modern drug discovery, enabling the rapid evaluation of large numbers of compounds to identify those with desired biological activity. researchgate.net These technologies are particularly valuable for exploring the therapeutic potential of privileged scaffolds like 1-azabicyclo[3.3.1]nonane.

Combinatorial chemistry allows for the systematic and parallel synthesis of large libraries of related compounds. By combining a set of core scaffolds, such as the azabicyclo[3.3.1]nonane ring system, with a variety of building blocks, it is possible to generate thousands or even millions of distinct molecules. This approach provides a rich source of chemical diversity for screening campaigns.

HTS then allows for the automated testing of these compound libraries against specific biological targets in a rapid and cost-effective manner. The data generated from HTS can be used to identify "hits"—compounds that exhibit activity in a primary screen. researchgate.net These hits can then be subjected to further optimization to improve their potency, selectivity, and drug-like properties.

The integration of HTS and combinatorial chemistry with AI and machine learning creates a powerful discovery engine. AI can be used to design more focused and intelligent combinatorial libraries, enriching them with compounds that are more likely to be active. Machine learning models can then be built from the HTS data to predict the activity of new, unsynthesized compounds, further accelerating the discovery of novel this compound-based drug candidates. researchgate.net

Expanding the Scope of Bicyclic Amines Beyond Traditional CNS Applications

The rigid, conformationally constrained nature of bicyclic amines like this compound has historically made them attractive scaffolds for targeting receptors and transporters in the central nervous system. However, as highlighted in the preceding sections, the therapeutic potential of these compounds extends far beyond CNS disorders.

The unique structural and electronic properties of the azabicyclo[3.3.1]nonane framework make it a versatile platform for interacting with a wide range of biological targets. Researchers are increasingly exploring the application of these compounds in areas such as oncology, infectious diseases, and inflammatory conditions. nih.govacs.orgnih.gov

For example, the ability of certain derivatives to inhibit key enzymes like HIV-1 reverse transcriptase and mTOR kinase demonstrates their potential as antiviral and anticancer agents, respectively. nih.govacs.org The discovery of antiprotozoal activity in other analogs opens up another avenue for the development of new anti-infective therapies. mdpi.com Furthermore, the bicyclo[3.3.1]nonane moiety is found in a number of biologically active natural products with diverse activities, including anticancer, antimalarial, and anti-inflammatory properties, further underscoring the broad therapeutic potential of this scaffold. nih.gov

The continued exploration of new synthetic methodologies, coupled with advanced screening and computational design techniques, will undoubtedly lead to the discovery of novel this compound derivatives with activity against a wide array of therapeutic targets, solidifying the importance of this chemical class in the future of drug discovery.

Q & A

Q. What are the key challenges in synthesizing 1-Azabicyclo[3.3.1]nonan-3-amine, and how can they be methodologically addressed?

The synthesis of this compound often involves stereochemical complexities due to its bicyclic structure. A common approach is the use of precursors like endo-7-aminomethylbicyclo[3.3.1]nonan-3-one, which undergoes reductive amination or nucleophilic substitution to introduce the amine group . Challenges include controlling regioselectivity and minimizing side reactions. Methodological solutions involve optimizing reaction conditions (e.g., solvent polarity, temperature) and employing catalysts like palladium or nickel to enhance yield. Purification via column chromatography or recrystallization is critical for isolating enantiomerically pure forms .

Q. How can researchers confirm the molecular structure and purity of this compound?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, with characteristic shifts for bridgehead protons and amine groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives . Purity is assessed via HPLC (≥95% purity) or elemental analysis (C, H, N content within 0.4% of theoretical values) .

Q. What are the primary applications of this compound in foundational chemical research?

The compound serves as a scaffold for:

  • Ligand Design : Its rigid bicyclic structure stabilizes metal complexes in catalysis.
  • Stereochemical Studies : Investigating conformational dynamics in constrained systems.
  • Intermediate Synthesis : Used to prepare derivatives for pharmacological screening (e.g., via N-alkylation or acylation) .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity and stereoelectronic properties?

Density Functional Theory (DFT) calculations predict:

  • Transition States : Energy barriers for ring-opening or substitution reactions.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization.
  • Conformational Analysis : Compare stability of endo vs. exo isomers. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate models .

Q. What experimental strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from:

  • Stereochemical Bias : Use chiral chromatography or diastereomeric salt formation to isolate pure enantiomers.
  • Reagent Purity : Standardize starting materials via pre-synthesis quality checks.
  • Reaction Monitoring : Employ in-situ IR or GC-MS to track intermediate formation. Replicate published protocols with controlled variables (e.g., inert atmosphere, exact stoichiometry) to identify critical parameters .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or biochemistry)?

  • Materials Science : Functionalize the amine group with polymers to create thermally stable adhesives.
  • Biochemistry : Conjugate with fluorescent probes for cellular uptake studies.
  • Catalysis : Develop asymmetric catalysts by coordinating transition metals to the amine and bicyclic framework. Cross-disciplinary collaboration ensures alignment with domain-specific methodologies (e.g., cytotoxicity assays for biomedical applications) .

Methodological Recommendations

  • Experimental Design : Use a pre-test/post-test framework with control groups to isolate variables (e.g., catalyst type) .
  • Theoretical Frameworks : Link synthesis pathways to Baldwin’s rules or frontier molecular orbital theory to predict feasibility .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate reaction conditions with yield/stereoselectivity .

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Reactant of Route 1
Reactant of Route 1
1-Azabicyclo[3.3.1]nonan-3-amine
Reactant of Route 2
1-Azabicyclo[3.3.1]nonan-3-amine

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